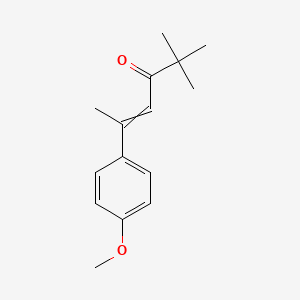
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one, also known as DIMBOA, is a natural compound that is found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their potent anti-herbivore properties. In
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves the activation of various defense pathways in plants. When plants are attacked by herbivores, they release 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one and other benzoxazinoids, which act as deterrents to the herbivores. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have direct toxic effects on insects, causing damage to their digestive system and other vital organs.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of various defense compounds in plants, including phytoalexins and lignin. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antioxidant properties, which may help to protect plants from oxidative stress. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in lab experiments is its potency. It is a highly effective compound against a wide range of insects and has been shown to have potential applications in cancer research. However, one of the main limitations of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one is its availability. It is a natural compound that is found in relatively low concentrations in plant material, making it difficult and expensive to extract and purify.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. One area of interest is the development of more efficient methods for the extraction and purification of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one from plant material. Another area of interest is the development of synthetic analogs of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one that may have improved potency and selectivity. Furthermore, research on the potential applications of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in cancer research and food preservation is ongoing and may lead to the development of new therapeutic and preservative agents.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and isolation of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. The most common method of extraction involves the use of organic solvents such as methanol or ethanol. The extracted material is then purified using chromatographic techniques such as HPLC or TLC. The isolated compound is then characterized using spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been extensively studied for its anti-herbivore properties. It has been shown to be effective against a wide range of insects, including aphids, caterpillars, and beetles. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antimicrobial properties, making it a potential candidate for use in food preservation. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethylhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(10-14(16)15(2,3)4)12-6-8-13(17-5)9-7-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHVHHMCAHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538091 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)


![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)